Tert-butyl 3-(4-chlorophenyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(4-chlorophenyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-chlorophenyl substituent at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors such as GPCRs and enzymes. Its structural rigidity and aromatic substitution pattern make it amenable to modifications for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-7,12H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZNIRUIDBFWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-chlorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to esterification with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-chlorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Biological Activities
Tert-butyl 3-(4-chlorophenyl)pyrrolidine-1-carboxylate exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell growth by interacting with specific enzymes or receptors involved in tumor progression. The presence of the chlorophenyl group may enhance its potency against certain cancer types .
- Neurological Applications : The compound may also have implications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Interaction studies suggest that it could influence enzyme activity related to neurotransmitter metabolism.
- Enzyme Inhibition : this compound has been investigated for its potential as an inhibitor of arginase, which plays a role in various metabolic pathways associated with cancer and inflammation .
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action of this compound:
- Study on Anticancer Efficacy : In vitro studies demonstrated that this compound could significantly reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent . The study emphasized the need for further investigation into its pharmacokinetics and bioavailability.
- Mechanistic Insights : Research has shown that the compound interacts with specific protein targets, leading to altered metabolic pathways that may benefit therapeutic strategies against multidrug-resistant cancers .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Tert-butyl 3-[(4-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (Compound IIh)
Key Differences :
Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate
Key Differences :
- Substituent : A pyrimidine ring (6-chloro-2-methyl) replaces the 4-chlorophenyl group.
- Properties: LogD (pH 5.5): 3.0 (calculated), indicating moderate lipophilicity .
- Implications : The heteroaromatic pyrimidine may enhance binding to enzymes via hydrogen bonding, but steric effects from the methyl group could limit bioavailability.
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
Key Differences :
- Core Structure : Dihydropyridine ring (partially unsaturated) vs. pyrrolidine.
- Substituent : 2-Trifluoromethylphenyl group introduces strong electron-withdrawing effects.
- Synthesis : Derived via dehydration of a piperidine precursor, yielding a planar, conjugated system .
- Implications : The trifluoromethyl group increases metabolic stability and lipophilicity (LogP ≈ 3.5), making it suitable for CNS-targeting drugs.
Tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-{[(3,5-dichlorophenyl)(methyl)carbamoyl]amino}pyrrolidine-1-carboxylate
Key Differences :
- Substituents : Additional dichlorophenyl carbamoyl group and stereochemical complexity (3R,4S configuration).
- Molecular Weight : 512.864 g/mol, significantly higher than the parent compound .
- Implications : The carbamoyl group and stereochemistry enhance target selectivity, likely for protease or kinase inhibition, but may reduce oral bioavailability due to increased polarity.
Melanocortin Receptor 4 Ligand (CHEMBL396429)
Key Differences :
- Substituents: Trifluoromethylphenyl-piperazine-carboxylate backbone with a branched amino side chain.
- Properties :
- Implications : Designed for high-affinity GPCR binding, the trifluoromethyl and bulky substituents improve receptor interaction but may complicate synthetic scalability.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Chlorophenyl and trifluoromethyl groups enhance lipophilicity and stability, while sulfonyl and pyrimidine groups improve solubility .
- Steric and Stereochemical Influences : Bulky substituents (e.g., dichlorophenyl carbamoyl) and stereochemistry (3R,4S) critically affect target selectivity but may reduce bioavailability .
- Biological Relevance : Pyrimidine and dihydropyridine analogs show promise in kinase and CNS drug development, respectively .
Biological Activity
Tert-butyl 3-(4-chlorophenyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a tert-butyl group and a 4-chlorophenyl moiety. The presence of the chlorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In various studies, it has been shown to inhibit the growth of several cancer cell lines, suggesting its potential as a therapeutic agent.
- Mechanism of Action : The compound is believed to interfere with cell cycle progression and induce apoptosis in cancer cells. It may also modulate key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Case Studies
- In Vivo Studies : A study involving murine models demonstrated that administration of this compound resulted in significant tumor growth inhibition compared to control groups. The treatment led to a tumor growth rate inhibition (TGRI) of approximately 76% at optimal dosages, indicating strong efficacy against specific cancer types.
- Pharmacokinetics : Pharmacokinetic studies revealed that the compound is well-absorbed following administration, with peak plasma concentrations occurring within a specified time frame. However, it exhibited limited blood-brain barrier permeability, suggesting its primary action may be peripheral rather than central nervous system-targeted.
Data Tables
Q & A
Basic Questions
Q. What synthetic methodologies are reported for Tert-butyl 3-(4-chlorophenyl)pyrrolidine-1-carboxylate?
- Answer : The compound can be synthesized via photoinduced formal deformylative phosphonylation, as demonstrated in analogous pyrrolidine derivatives. Key steps include:
- Use of tert-butyl carbamate-protected pyrrolidine intermediates.
- Reaction with 4-chlorophenyl substituents under controlled photochemical conditions.
- Characterization via multinuclear NMR (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Alternative routes involve coupling reagents like DMAP and triethylamine in dichloromethane at 0–20°C for related tert-butyl-protected pyrrolidines .
Q. What safety protocols are recommended for handling this compound?
- Answer : Based on safety data sheets (SDS) for structurally similar tert-butyl carbamates:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as decomposition may release toxic fumes (e.g., HCl, CO) .
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent ester hydrolysis .
Q. How is the compound characterized post-synthesis?
- Answer : Standard analytical workflows include:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies proton environments; ¹³C NMR confirms carbonyl (C=O) and aromatic carbons. ³¹P NMR is critical for phosphonylated derivatives .
- Mass Spectrometry : ESI-MS and HRMS validate molecular weight (±0.001 Da accuracy) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, though no direct data exists for this compound. Analogous tert-butyl piperidine carboxylates show triclinic crystal systems (e.g., P1 space group, α = 88.85°, β = 81.21°) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Answer : Yield optimization strategies:
- Catalyst Screening : DMAP or triethylamine improves coupling efficiency in dichloromethane .
- Temperature Control : Low temperatures (0°C) minimize side reactions during phosphorylation .
- Photochemical Conditions : Adjust UV wavelength (e.g., 365 nm) to enhance deformylative steps in photoinduced syntheses .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate diastereomers or byproducts .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected diastereomers)?
- Answer : Contradictions arise from rotational isomers or diastereomers, as seen in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate, which exists as inseparable diastereomers (42% yield). Mitigation strategies:
- Variable Temperature NMR : Cooling to –40°C slows rotation, splitting ³¹P NMR signals .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
Q. What strategies address stereochemical challenges during synthesis?
- Answer : For stereocontrol:
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials, as seen in tert-butyl (3R)-3-bromomethylpyrrolidine carboxylates .
- Asymmetric Catalysis : Employ palladium-catalyzed couplings with chiral ligands (e.g., BINAP) for aryl-pyrrolidine linkages.
- X-ray Validation : Confirm absolute configuration via single-crystal diffraction, though direct data is lacking. Analogous compounds (e.g., tert-butyl 4-cyclopropyltriazolylpiperidine carboxylate) use InChIKey SLNNQRYXMIVPLO for stereochemical assignments .
Q. How does the compound behave under acidic/basic conditions?
- Answer : Stability studies on tert-butyl carbamates suggest:
- Acidic Hydrolysis : Cleavage of the tert-butyloxycarbonyl (Boc) group occurs in TFA/DCM (1:1), generating free amines .
- Basic Conditions : Resistant to mild bases (pH < 10), but strong bases (e.g., NaOH) may hydrolyze the ester .
- Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂, confirmed via TGA-DSC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
